behenamide MEA

Descripción

Propiedades

IUPAC Name |

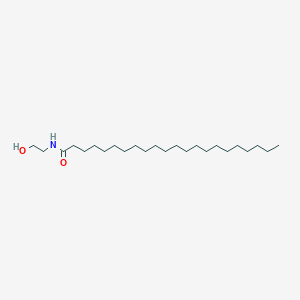

N-(2-hydroxyethyl)docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h26H,2-23H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFWUECSNJWBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90240599 | |

| Record name | Behenamide MEA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94109-05-4 | |

| Record name | Cromide BEM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Behenamide MEA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Behenamide MEA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)docosanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEHENOYL MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4F777M28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Behenamide MEA in Cellular Signaling: An Uncharted Territory

An extensive review of publicly available scientific literature reveals a significant gap in the understanding of Behenamide MEA's role in cellular signaling pathways. Currently, there is no direct evidence or research to suggest that this compound (Behenoyl Monoethanolamide) actively participates in or modulates specific intracellular signaling cascades.

This compound is a waxy, solid substance primarily utilized in the cosmetics and personal care industries as a viscosity-increasing agent, emulsifier, and stabilizer in various formulations. Its chemical structure, a monoethanolamide of behenic acid (a long-chain saturated fatty acid), lends itself to these physical properties. However, its biological activity at the cellular level remains largely unexplored.

While other fatty acid amides, such as the endocannabinoid anandamide (arachidonoyl ethanolamide), are well-documented signaling molecules that interact with specific receptors and enzymatic pathways, similar functional roles have not been attributed to this compound. For instance, anandamide is known to activate the cannabinoid receptors CB1 and CB2, leading to downstream effects on pathways like the mitogen-activated protein kinase (MAPK) pathway and the PI3K/AKT pathway. These interactions are crucial in regulating processes such as pain, mood, and appetite.

Similarly, ceramides, which are structurally related lipids, are pivotal second messengers in cellular signaling, orchestrating cellular responses to stress and governing processes like apoptosis and cell proliferation. Their roles in various signaling cascades are well-established.

In contrast, searches for "this compound" in scientific databases do not yield studies detailing its mechanism of action, binding affinities to receptors or enzymes, or its influence on protein expression and phosphorylation events characteristic of signaling pathway modulation. The available information is predominantly focused on its chemical properties and applications in material science and cosmetic formulations.

For professionals in drug development and cellular research, it is crucial to note that this compound is not currently recognized as a bioactive molecule with a defined role in cellular signaling. Its utility appears to be confined to its properties as an excipient or formulating agent. Any investigation into the potential biological effects of this compound would represent a novel area of research. Future studies would be required to first establish any interaction with cellular components and then to elucidate potential downstream signaling consequences. Until such research is conducted and published, this compound should be considered an inert ingredient in a biological context.

The Enigmatic World of Long-Chain N-Acylethanolamines: A Deep Dive into the Biological Functions and Therapeutic Potential of Behenamide MEA and its Congeners

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive exploration of the biological significance of long-chain N-acylethanolamines (NAEs), with a particular focus on the understudied molecule, behenamide MEA (docosanamide). While direct research on this compound is limited, this document synthesizes the current understanding of very-long-chain NAEs, leveraging data from related compounds to infer potential functions and therapeutic avenues. We delve into the intricate signaling pathways, metabolic routes, and detailed experimental protocols essential for advancing research in this promising field of lipid biology.

Introduction to Long-Chain N-Acylethanolamines

N-acylethanolamines are a class of endogenous lipid mediators derived from the condensation of a fatty acid and ethanolamine. These molecules are integral components of the expanded endocannabinoid system, also known as the endocannabinoidome, and play crucial roles in a myriad of physiological processes. While the biological activities of shorter-chain and unsaturated NAEs like anandamide (AEA), palmitoylethanolamine (PEA), and oleoylethanolamine (OEA) have been extensively studied, their long-chain saturated counterparts, such as this compound, remain largely enigmatic. This guide aims to bridge this knowledge gap by providing a foundational understanding of their biochemistry and potential pharmacology.

Biosynthesis and Metabolism of N-Acylethanolamines

The biosynthesis of NAEs is a multi-step process primarily initiated by the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE). This reaction is catalyzed by N-acyltransferases. Subsequently, NAPE is hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.

The degradation of NAEs is a critical step in regulating their signaling activity and is primarily mediated by two key enzymes:

-

Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that degrades a broad range of NAEs, including anandamide, to their constituent fatty acid and ethanolamine. Some evidence suggests that behenamide may also interact with FAAH.

-

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): A cysteine hydrolase with a preference for saturated NAEs like PEA.

The intricate balance between the synthesis and degradation of NAEs dictates their local concentrations and, consequently, their biological effects.

Biological Functions of Very-Long-Chain N-Acylethanolamines

While direct evidence for the biological functions of this compound is scarce, studies on structurally related very-long-chain NAEs provide valuable insights into its potential roles.

1. Neuromodulation and Neuroprotection:

N-docosahexaenoylethanolamine (DHEA), also known as synaptamide, is a 22-carbon NAE that has demonstrated significant neurotrophic and neuroprotective properties. It promotes neurogenesis, neurite outgrowth, and synaptogenesis, primarily through the activation of the G-protein coupled receptor GPR110. Given its structural similarity, this compound might also exhibit modulatory effects within the central nervous system. Another related compound, erucamide (cis-13-docosenamide), has been identified as a neuroactive substance.

2. Anti-inflammatory and Analgesic Potential:

Many NAEs, including the long-chain PEA, possess potent anti-inflammatory and analgesic properties. These effects are often mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα). The inhibition of FAAH, the enzyme responsible for NAE degradation, has been shown to produce analgesic effects by elevating endogenous NAE levels. It is plausible that this compound, as a potential FAAH substrate, could contribute to the regulation of inflammation and pain.

3. Metabolic Regulation:

NAEs are increasingly recognized for their role in energy homeostasis. OEA, for instance, is a well-known regulator of appetite and lipid metabolism through PPARα activation. While the metabolic effects of this compound have not been investigated, the broader involvement of NAEs in metabolic control suggests this as a potential area of function.

Signaling Pathways of Long-Chain N-Acylethanolamines

The signaling mechanisms of long-chain NAEs are diverse and receptor-dependent. For example, DHEA exerts its neurogenic effects by binding to GPR110, leading to the activation of the cAMP/PKA/CREB signaling cascade. Other NAEs interact with cannabinoid receptors (CB1 and CB2) and PPARs.

Quantitative Data on Long-Chain N-Acylethanolamines

The following table summarizes the available quantitative data for some long-chain NAEs. It is important to note the absence of specific data for this compound in the current literature.

| Compound | Target | Assay Type | Value | Reference |

| N-Arachidonoylethanolamide (Anandamide) | Human CB1 Receptor | Binding Affinity (Ki) | 39.2 ± 5.7 nM | |

| Human CB2 Receptor | Binding Affinity (Ki) | - | - | |

| N-Docosahexaenoylethanolamine (DHEA) | GPR110 | - | Nanomolar affinity | |

| URB597 (FAAH Inhibitor) | Human FAAH-2 | Inhibition (IC50) | ~5 nM | |

| PF-750 (FAAH Inhibitor) | Human/Rat FAAH | Inhibition (IC50) | 16.2 nM |

Detailed Experimental Protocols

To facilitate further research into the biological functions of this compound and other long-chain NAEs, this section provides detailed methodologies for key experiments.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Radiometric)

This protocol is adapted from established methods for measuring FAAH activity.

Materials:

-

FAAH enzyme source (e.g., rat brain homogenate, cell lysates)

-

[³H]Anandamide (radiolabeled substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 3 mM MgCl₂

-

Stop Solution: Chloroform/Methanol (1:1, v/v)

-

Scintillation cocktail

Procedure:

-

Prepare rat brain homogenates in the assay buffer.

-

In a microcentrifuge tube, add the brain homogenate.

-

For inhibitor studies, pre-incubate the homogenate with the test compound (e.g., this compound) at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding [³H]Anandamide (final concentration ~0.5 µM).

-

Incubate the reaction mixture at 37°C for 10-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Vortex and centrifuge to separate the aqueous and organic phases.

-

Collect the aqueous phase containing the radiolabeled ethanolamine product.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate FAAH activity based on the amount of product formed over time, normalized to protein concentration.

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Activity Assay (Fluorometric)

This protocol is based on the use of a fluorogenic substrate.

Materials:

-

NAAA enzyme source (e.g., cell lysates)

-

NAAA Assay Buffer: 100 mM Citrate-Phosphate buffer, pH 4.5, containing 3 mM DTT and 0.1% Triton X-100

-

Fluorogenic NAAA substrate (e.g., PAMCA)

-

Black 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare cell lysates from cells expressing NAAA.

-

In a 96-well plate, add the NAAA Assay Buffer.

-

Add the cell lysate to each well.

-

For inhibitor studies, pre-incubate the lysate with the test compound at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Immediately measure the fluorescence intensity in a kinetic mode (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).

-

Calculate NAAA activity from the rate of fluorescence increase, normalized to protein concentration.

Cannabinoid Receptor (CB1/CB2) Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of a test compound for CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

[³H]CP-55,940 (radioligand)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4

-

Non-labeled cannabinoid ligand for non-specific binding determination (e.g., WIN 55,212-2)

-

Glass fiber filters

-

Cell harvester and scintillation counter

Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add assay buffer, [³H]CP-55,940, and cell membranes.

-

Non-specific Binding: Add non-labeled ligand, [³H]CP-55,940, and cell membranes.

-

Competitive Binding: Add serial dilutions of the test compound (e.g., this compound), [³H]CP-55,940, and cell membranes.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Calculate the specific binding and determine the IC50 value for the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Quantification of N-Acylethanolamines by LC-MS/MS

This protocol outlines the extraction and quantification of NAEs from biological tissues.

Materials:

-

Biological tissue (e.g., brain, liver)

-

Internal standards (deuterated NAEs)

-

Extraction solvents: Methanol, Chloroform

-

Solid-phase extraction (SPE) cartridges (optional)

-

UPLC-MS/MS system

Procedure:

-

Homogenize the tissue sample in methanol containing the internal standards.

-

Perform a liquid-liquid extraction using chloroform and water.

-

Collect the organic phase and dry it under a stream of nitrogen.

-

For cleaner samples, the dried extract can be reconstituted and purified using SPE.

-

Reconstitute the final dried extract in an appropriate solvent for LC-MS/MS analysis.

-

Inject the sample into the UPLC-MS/MS system.

-

Separate the NAEs using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile with formic acid).

-

Detect and quantify the NAEs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on the specific precursor and product ion transitions for each analyte and internal standard.

-

Construct a calibration curve using known concentrations of NAE standards to quantify the endogenous levels in the sample.

Conclusion and Future Directions

The study of long-chain N-acylethanolamines, including this compound, represents a nascent but highly promising frontier in lipid research. While direct evidence for the biological functions of this compound is currently lacking, the known activities of its structural analogs suggest potential roles in neuromodulation, inflammation, and metabolic regulation. The detailed experimental protocols provided in this guide are intended to empower researchers to systematically investigate these possibilities. Future studies should focus on synthesizing and purifying this compound to test its activity in the described assays, elucidating its specific molecular targets, and exploring its physiological and pathophysiological relevance in vivo. Unraveling the functions of these enigmatic lipids holds the potential to uncover novel therapeutic targets for a range of human diseases.

Behenamide MEA: A Potential Bioactive Lipid Mediator - A Technical Guide

Disclaimer: Scientific research on Behenamide MEA (N-(2-hydroxyethyl)docosanamide) as a bioactive lipid mediator is currently limited. This document provides a technical overview of its potential role based on its classification as a long-chain N-acyl ethanolamine (NAE) and the established biological activities of structurally similar lipids. The signaling pathways, experimental protocols, and quantitative data presented are based on studies of other well-characterized NAEs and should be considered as a hypothetical framework for future investigation of this compound.

Introduction to this compound

This compound, systematically known as N-(2-hydroxyethyl)docosanamide, is the ethanolamide of docosanoic acid (behenic acid), a 22-carbon saturated fatty acid.[1] Its chemical structure places it within the family of N-acyl ethanolamines (NAEs), a class of endogenous bioactive lipids that play crucial roles in various physiological processes.[2][3][4] While commercially utilized in cosmetics as a surfactant and foam-boosting agent, its potential as a signaling molecule in biological systems is an area of emerging interest.[1]

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N-(2-hydroxyethyl)docosanamide | PubChem[1] |

| Synonyms | Behenoyl monoethanolamide, Docosanoyl Ethanolamide | PubChem[1] |

| Molecular Formula | C24H49NO2 | PubChem[1] |

| Molecular Weight | 383.7 g/mol | PubChem[1] |

| CAS Number | 94109-05-4 | PubChem[1] |

| Classification | Fatty Amide, N-acyl ethanolamine | PubChem[1], LIPID MAPS |

The N-Acyl Ethanolamine Family: A Framework for Understanding this compound's Potential

The NAE family includes a diverse range of signaling molecules, with their biological activity largely determined by the nature of their fatty acyl chain.[3][4] Prominent members include anandamide (N-arachidonoylethanolamine), an endocannabinoid, as well as non-cannabinoid signaling lipids like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[2][5] These molecules are involved in the regulation of inflammation, pain, appetite, and neuroprotection.[2][5][6]

Given that this compound is a saturated long-chain NAE, its biological activities may share similarities with other saturated NAEs like PEA.

Potential Biosynthesis and Degradation of this compound

The metabolic pathways for NAEs are well-characterized and provide a likely route for the synthesis and degradation of this compound in vivo.[2]

Biosynthesis:

NAEs are generally synthesized "on-demand" from cell membranes through a multi-step enzymatic process.[7] The primary pathway involves the transfer of a fatty acyl group from a phospholipid to the nitrogen head group of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE).[2] This NAPE precursor is then cleaved to release the NAE.[2]

Degradation:

The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH).[8][9] FAAH is a serine hydrolase that breaks down NAEs into their constituent fatty acid (behenic acid) and ethanolamine.[8][9] Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), may also contribute to the degradation of certain NAEs.[2]

Hypothetical Signaling Pathways and Biological Activity

Based on the activities of other long-chain NAEs, this compound could potentially interact with several key signaling pathways.

-

Peroxisome Proliferator-Activated Receptors (PPARs): OEA and PEA are known to exert many of their biological effects through the activation of PPARα, a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[1][6] It is plausible that this compound could also act as a ligand for PPARα, potentially influencing gene expression related to fatty acid oxidation and anti-inflammatory responses.

-

Transient Receptor Potential (TRP) Channels: Some NAEs can modulate the activity of TRP channels, which are involved in sensory perception, including pain and temperature.[1] For instance, anandamide is an agonist of the TRPV1 channel. While the interaction of saturated NAEs with these channels is less characterized, it remains a potential avenue of action for this compound.

-

G-Protein Coupled Receptors (GPCRs): The endocannabinoid system primarily revolves around the CB1 and CB2 receptors, which are GPCRs. While saturated NAEs like PEA do not typically bind to these receptors with high affinity, they can exhibit an "entourage effect" by potentiating the activity of other endocannabinoids.[5] this compound might act in a similar manner, indirectly modulating endocannabinoid signaling.

Proposed Experimental Protocols for Investigating this compound

To elucidate the potential bioactive properties of this compound, a series of experiments based on established methodologies for NAE research would be required.

5.1. Synthesis and Purification of this compound

-

Objective: To obtain a pure standard of this compound for in vitro and in vivo studies.

-

Methodology: this compound can be synthesized by the direct amidation of behenic acid with ethanolamine. The reaction typically involves heating the reactants, often with a catalyst, followed by purification using techniques such as recrystallization or column chromatography. The purity of the synthesized compound should be confirmed by NMR, mass spectrometry, and HPLC.

5.2. In Vitro Enzyme Assays

-

Objective: To determine if this compound is a substrate for FAAH and/or NAAA.

-

Methodology:

-

FAAH/NAAA Hydrolysis Assay: Recombinant FAAH or NAAA enzyme is incubated with this compound. The reaction is stopped at various time points, and the formation of behenic acid is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Inhibition Assay: To assess if this compound can inhibit the hydrolysis of a known FAAH substrate (e.g., anandamide), the enzyme is incubated with the substrate in the presence and absence of this compound. The inhibition constant (Ki) can then be determined.

-

5.3. Receptor Binding and Activation Assays

-

Objective: To investigate the interaction of this compound with potential receptor targets.

-

Methodology:

-

Radioligand Binding Assay: Cells expressing the receptor of interest (e.g., PPARα, CB1, CB2) are incubated with a radiolabeled ligand and varying concentrations of this compound. The displacement of the radioligand is measured to determine the binding affinity (Ki).

-

Reporter Gene Assay: Cells co-transfected with a plasmid for the receptor and a reporter gene construct (e.g., luciferase) under the control of a response element are treated with this compound. Receptor activation is quantified by measuring the reporter gene expression.

-

5.4. Cell-Based Assays for Biological Activity

-

Objective: To assess the effects of this compound on cellular processes like inflammation and lipid metabolism.

-

Methodology:

-

Anti-inflammatory Assay: Macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. The production of inflammatory mediators such as nitric oxide (Griess assay) and cytokines (ELISA) is measured.

-

Lipid Metabolism Assay: Hepatocytes (e.g., HepG2) are treated with this compound, and changes in the expression of genes involved in fatty acid oxidation (e.g., CPT1A) are measured by qPCR.

-

Quantitative Data from Related N-Acyl Ethanolamines

The following tables summarize quantitative data for well-studied NAEs, which can serve as a reference for designing experiments and interpreting potential results for this compound.

Table 1: Receptor Binding Affinities (Ki) of Various NAEs

| Compound | Receptor | Ki (nM) | Assay Type |

| Anandamide (AEA) | CB1 | 89 | Radioligand Binding |

| Anandamide (AEA) | CB2 | 371 | Radioligand Binding |

| Oleoylethanolamide (OEA) | PPARα | 120 | Reporter Gene |

| Palmitoylethanolamide (PEA) | PPARα | 3000 | Reporter Gene |

Data are compiled from various sources and are approximate.

Table 2: Enzyme Kinetics for FAAH Hydrolysis

| Substrate | Km (µM) | Vmax (nmol/min/mg) |

| Anandamide (AEA) | 4.9 | 1480 |

| Oleoylethanolamide (OEA) | 13.5 | 1100 |

| Palmitoylethanolamide (PEA) | 16.0 | 980 |

Data are for rat brain FAAH and are approximate.

Conclusion and Future Directions

This compound, as a long-chain saturated N-acyl ethanolamine, holds theoretical potential as a bioactive lipid mediator. Based on the well-established roles of its structural analogs, it is plausible that this compound could be involved in the regulation of inflammation and metabolism, possibly through interactions with PPARα. However, a significant research gap exists, and dedicated studies are required to confirm these hypotheses. Future research should focus on the systematic investigation of its biosynthesis, degradation, receptor interactions, and physiological effects, both in vitro and in vivo. Such studies will be crucial to unlock the potential therapeutic applications of this compound.

References

- 1. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nanobles.com [nanobles.com]

- 6. researchgate.net [researchgate.net]

- 7. Palmitoylethanolamide, an endogenous fatty acid amide, and its pleiotropic health benefits: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Presence of Behenamide MEA in Mammalian Tissues: A Technical Guide

For Immediate Release

A deep dive into the endogenous nature of behenamide MEA (behenoyl monoethanolamide), this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It consolidates current knowledge on the biosynthesis, detection, and potential physiological significance of this very-long-chain N-acylethanolamine in mammalian systems.

This compound, the amide of behenic acid and ethanolamine, belongs to the broader class of N-acylethanolamines (NAEs), a family of bioactive lipids involved in a diverse array of physiological processes. While congeners like anandamide and palmitoylethanolamide have been extensively studied, the endogenous presence and specific functions of very-long-chain NAEs such as this compound have remained largely unexplored. This guide aims to bridge this knowledge gap by providing a detailed overview of the current understanding and the methodologies required for its investigation.

Biosynthesis of this compound: A Multi-pathway Process

The synthesis of this compound in mammalian tissues is believed to follow the general pathways established for other NAEs. The primary route involves the enzymatic modification of membrane phospholipids.[1][2]

The Canonical NAPE-PLD Pathway:

-

N-Acylation of Phosphatidylethanolamine (PE): The process is initiated by the transfer of a behenoyl group from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent or -independent N-acyltransferase (NAT) to form N-behenoyl-phosphatidylethanolamine (NBPE).[1][2]

-

Hydrolysis of NAPE: The resulting NBPE is then hydrolyzed by a specific phosphodiesterase, N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), to yield this compound and phosphatidic acid.[1][2]

Alternative Biosynthetic Routes:

Evidence suggests the existence of NAPE-PLD-independent pathways for NAE formation, which may also contribute to the this compound pool. These alternative routes involve a series of enzymatic steps that can include phospholipases such as α/β-hydrolase domain-containing 4 (ABHD4) and glycerophosphodiesterases.[1]

References

Synthesis and Structural Elucidation of N-behenoyl-ethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-behenoyl-ethanolamine (BEA) is a long-chain saturated N-acylethanolamine (NAE) of significant interest due to the established biological activities of other NAEs in modulating inflammation, pain, and various cellular signaling pathways. This technical guide provides a comprehensive overview of a feasible synthetic route for N-behenoyl-ethanolamine and details the analytical methodologies for its structural elucidation. The presented protocols are based on established methods for the synthesis and characterization of similar long-chain NAEs, offering a robust framework for researchers. All quantitative data, both experimental and predicted, are summarized for clarity. Furthermore, this guide includes detailed experimental protocols and visual diagrams to illustrate key processes.

Synthesis of N-behenoyl-ethanolamine

The synthesis of N-behenoyl-ethanolamine can be effectively achieved through the amidation of a behenic acid derivative with ethanolamine. A common and high-yielding approach involves the reaction of behenoyl chloride with an excess of ethanolamine. The excess ethanolamine acts as both the nucleophile and an acid scavenger.

Reaction Scheme:

Proposed Experimental Protocol: Synthesis of N-behenoyl-ethanolamine

This protocol is adapted from established methods for the synthesis of other long-chain N-acylethanolamines.

Materials:

-

Behenoyl chloride

-

Ethanolamine

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve behenoyl chloride (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve an excess of ethanolamine (e.g., 5 equivalents) in anhydrous dichloromethane.

-

Slowly add the ethanolamine solution dropwise to the cooled behenoyl chloride solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the behenoyl chloride is consumed.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-behenoyl-ethanolamine by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Collect the fractions containing the pure product, combine, and evaporate the solvent to yield N-behenoyl-ethanolamine as a white solid.

-

Determine the yield and melting point of the purified product.

Data Presentation: Synthesis

| Parameter | Predicted Value |

| Yield | > 85% |

| Physical State | White to off-white solid |

| Melting Point | 95-100 °C |

Structural Elucidation

The definitive identification and structural confirmation of the synthesized N-behenoyl-ethanolamine require a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the long alkyl chain of the behenoyl group and the ethanolamine moiety.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Predicted NMR Data (in CDCl₃):

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| -CH₃ (behenoyl) | ~0.88 (t) | ~14.1 |

| -(CH₂)₁₉- (behenoyl) | ~1.25 (s) | ~22.7 - 31.9 |

| -CH₂-C=O (behenoyl) | ~2.20 (t) | ~36.8 |

| -C=O (amide) | - | ~174.5 |

| -NH-CH₂- (ethanolamine) | ~3.40 (q) | ~42.5 |

| -CH₂-OH (ethanolamine) | ~3.75 (t) | ~62.0 |

| -NH- (amide) | ~6.10 (br s) | - |

| -OH (hydroxyl) | Variable (br s) | - |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of N-behenoyl-ethanolamine. Electrospray ionization (ESI) in positive mode is a suitable technique.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z |

| [M+H]⁺ | 384.38 |

| [M+Na]⁺ | 406.36 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in N-behenoyl-ethanolamine.

Predicted Infrared Spectroscopy Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | ~3300 (broad) |

| N-H stretch (amide) | ~3300 (sharp) |

| C-H stretch (alkyl) | ~2920, 2850 |

| C=O stretch (amide I) | ~1640 |

| N-H bend (amide II) | ~1550 |

| C-N stretch | ~1290 |

| C-O stretch (hydroxyl) | ~1060 |

Experimental Workflows and Signaling Pathways

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of N-behenoyl-ethanolamine.

Structural Elucidation Workflow

Caption: Analytical workflow for the structural elucidation of N-behenoyl-ethanolamine.

Hypothetical Signaling Pathway Involvement

While the specific signaling pathways of N-behenoyl-ethanolamine are not yet fully elucidated, based on the known functions of other NAEs and ethanolamine, a potential involvement in cellular growth and lipid metabolism pathways can be hypothesized. Ethanolamine itself has been shown to influence the mTOR signaling pathway, a key regulator of cell growth and proliferation.

Caption: Hypothetical signaling pathway of N-behenoyl-ethanolamine metabolism.

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis of N-behenoyl-ethanolamine and provides a comprehensive framework for its structural elucidation using modern spectroscopic techniques. The predicted data and workflows presented herein serve as a valuable resource for researchers initiating studies on this and other long-chain N-acylethanolamines. Further investigation into the specific biological functions and signaling pathways of N-behenoyl-ethanolamine is warranted to fully understand its potential therapeutic applications.

An In-Depth Technical Guide to the In Vitro Metabolism of Saturated N-Acylethanolamines

This guide provides a comprehensive overview of the in vitro metabolism of saturated N-acylethanolamines (NAEs), a class of bioactive lipids including N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA). These molecules are implicated in a variety of physiological processes, including inflammation, pain, and energy homeostasis.[1] Understanding their metabolic pathways is crucial for researchers, scientists, and drug development professionals. Saturated and monounsaturated NAEs are the most abundant types of these molecules in cells and tissues.[2]

Core Metabolic Pathways of Saturated NAEs

The biological activities of saturated NAEs are terminated through enzymatic hydrolysis, which breaks them down into their constituent fatty acids and ethanolamine.[1][3] This metabolic process is primarily governed by two key enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[4][5] While both enzymes catalyze the same fundamental reaction, they possess distinct characteristics, substrate preferences, and cellular localizations that dictate their specific roles in regulating NAE signaling.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 4. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Behenamide MEA and its Interaction with Lipid Membrane Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Behenamide MEA (N-(2-hydroxyethyl)docosanamide) is a long-chain N-acylethanolamine (NAE) with applications in the cosmetics industry as a surfactant and foam-boosting agent.[1][2] While direct experimental data on the specific interaction of this compound with lipid membrane models is limited in publicly available literature, its chemical structure—a long, saturated acyl chain (C22) coupled to an ethanolamine headgroup—provides a strong basis for predicting its behavior. As a member of the NAE family, which are known lipid mediators often synthesized from membrane phospholipids, this compound is expected to readily interact with and integrate into lipid bilayers.[3][4] This technical guide synthesizes the available information on this compound's physicochemical properties and the well-documented behavior of analogous long-chain NAEs to provide a detailed theoretical framework for its interaction with lipid membrane models. This guide also presents standardized experimental protocols for key biophysical techniques—Differential Scanning Calorimetry (DSC), X-ray Diffraction, and Fluorescence Spectroscopy—that are essential for empirically validating and quantifying these interactions.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's interaction with lipid membranes begins with its molecular and physical characteristics.

| Property | Value | Source |

| IUPAC Name | N-(2-hydroxyethyl)docosanamide | [1] |

| Synonyms | Behenoyl monoethanolamide | [1] |

| Molecular Formula | C24H49NO2 | [1] |

| Molecular Weight | 383.65 g/mol | [1] |

| Structure | CCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | [1] |

| Physical State | Waxy solid |

Hypothesized Interaction of this compound with Lipid Membranes

Based on its amphiphilic nature, with a long hydrophobic acyl chain and a polar ethanolamine headgroup, this compound is predicted to intercalate into the lipid bilayer. The docosanamide tail would align with the hydrophobic acyl chains of the membrane phospholipids, while the N-(2-hydroxyethyl) headgroup would reside near the polar headgroup region of the bilayer.

The incorporation of this compound into a lipid membrane is expected to modulate several key biophysical properties:

-

Membrane Fluidity and Order: The long, saturated C22 acyl chain of this compound would likely increase the order (decrease the fluidity) of the lipid bilayer, particularly in the hydrophobic core. This is analogous to the effect of other saturated fatty acids and their derivatives, which are known to increase the packing density of phospholipid acyl chains.

-

Phase Transition Temperature (Tm): By stabilizing the gel phase through van der Waals interactions between its long saturated chain and neighboring phospholipid tails, this compound is expected to increase the main phase transition temperature (Tm) of the lipid bilayer.

-

Bilayer Thickness: The extended length of the C22 chain may lead to a localized increase in bilayer thickness upon intercalation.

-

Domain Formation: In heterogeneous lipid membranes composed of lipids with varying chain lengths and saturation, the preferential interaction of this compound with saturated lipids could promote the formation or stabilization of ordered lipid domains (lipid rafts).

Caption: Intercalation of this compound into a model lipid bilayer.

Experimental Protocols for Characterizing Membrane Interactions

To empirically investigate the interaction of this compound with lipid membranes, the following biophysical techniques are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid membranes.[5] It measures the heat capacity of a sample as a function of temperature, allowing for the determination of the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition.

Experimental Workflow:

Caption: Workflow for DSC analysis of membrane interactions.

Detailed Methodology:

-

Liposome Preparation:

-

Prepare a lipid solution (e.g., 10 mg/mL of a model phospholipid like DPPC in chloroform).

-

For samples containing this compound, add the desired molar ratio of this compound to the lipid solution.

-

Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.

-

Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) to form multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

-

-

DSC Measurement:

-

Load the liposome suspension into an aluminum DSC pan and seal it. Use the same buffer as a reference.

-

Place the sample and reference pans into the calorimeter.

-

Equilibrate the system at a temperature below the expected Tm.

-

Perform heating and cooling scans at a controlled rate (e.g., 1-2 °C/min) over a temperature range that encompasses the lipid phase transition.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the peak temperature of the main phase transition (Tm) and the area under the peak, which corresponds to the enthalpy of the transition (ΔH).

-

Compare the Tm and ΔH values of liposomes with and without this compound to quantify its effect on the membrane's thermotropic properties.

-

X-ray Diffraction

X-ray diffraction provides detailed structural information about the organization of lipid bilayers, including bilayer thickness and the lateral packing of acyl chains.

Experimental Workflow:

Caption: Workflow for X-ray diffraction studies of lipid membranes.

Detailed Methodology:

-

Sample Preparation:

-

Prepare lipid solutions with and without this compound as described for DSC.

-

Deposit the lipid solution onto a clean, flat substrate (e.g., a silicon wafer).

-

Allow the solvent to evaporate slowly to form oriented multilamellar stacks.

-

Hydrate the sample in a controlled humidity chamber.

-

-

X-ray Diffraction Measurement:

-

Mount the sample in an X-ray beam.

-

Collect small-angle X-ray scattering (SAXS) data to determine the lamellar repeat distance (d-spacing), which is related to the bilayer thickness.

-

Collect wide-angle X-ray scattering (WAXS) data to characterize the lateral packing of the lipid acyl chains (e.g., hexagonal packing in the fluid phase, orthorhombic or monoclinic in the gel phase).

-

-

Data Analysis:

-

Analyze the SAXS patterns to calculate the d-spacing using Bragg's law.

-

Analyze the WAXS patterns to determine the acyl chain packing arrangement and correlation lengths.

-

Compare the results for samples with and without this compound to assess its impact on bilayer structure.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy, using environmentally sensitive probes, is a versatile technique to investigate changes in membrane fluidity and local environment.

Experimental Workflow:

Caption: Workflow for fluorescence spectroscopy analysis of membrane fluidity.

Detailed Methodology:

-

Liposome Preparation:

-

Prepare liposomes as described for DSC, incorporating a fluorescent probe into the lipid mixture. Common probes for membrane fluidity include:

-

Diphenylhexatriene (DPH): Partitions into the hydrophobic core of the bilayer. An increase in fluorescence anisotropy indicates decreased fluidity.

-

Laurdan: Exhibits a spectral shift in response to changes in membrane hydration and polarity, which is related to lipid packing. The Generalized Polarization (GP) value is calculated from the emission intensities at two wavelengths. An increase in GP indicates a more ordered, less fluid membrane.

-

-

-

Incubation:

-

Incubate the probe-labeled liposomes with varying concentrations of this compound.

-

-

Fluorescence Measurement:

-

Measure the fluorescence anisotropy of DPH or the emission spectrum of Laurdan using a spectrofluorometer.

-

For temperature-dependent studies, use a temperature-controlled cuvette holder.

-

-

Data Analysis:

-

Calculate the fluorescence anisotropy or Laurdan GP values.

-

Plot these values as a function of this compound concentration or temperature to determine its effect on membrane fluidity.

-

Expected Quantitative Data and Interpretation

The following table summarizes the expected qualitative and quantitative outcomes from the proposed experiments, based on the hypothesized interactions of this compound with a model lipid bilayer (e.g., DPPC).

| Experimental Technique | Parameter Measured | Expected Effect of this compound | Interpretation |

| DSC | Phase Transition Temperature (Tm) | Increase | Stabilization of the gel phase due to favorable van der Waals interactions of the long saturated acyl chain. |

| Enthalpy of Transition (ΔH) | May increase or decrease | Changes in the cooperativity of the phase transition. | |

| X-ray Diffraction (SAXS) | Lamellar Repeat Distance (d-spacing) | Increase | Intercalation of the long C22 chain increases the overall bilayer thickness. |

| X-ray Diffraction (WAXS) | Acyl Chain Packing | Increased order (sharper peaks) | The saturated chain of this compound promotes tighter packing of neighboring phospholipid acyl chains. |

| Fluorescence Spectroscopy (DPH) | Fluorescence Anisotropy | Increase | Decreased rotational mobility of the probe, indicating a more ordered and less fluid hydrophobic core. |

| Fluorescence Spectroscopy (Laurdan) | Generalized Polarization (GP) | Increase | A more ordered and dehydrated interfacial region of the membrane. |

Signaling Pathways and Logical Relationships

As a member of the N-acylethanolamine family, this compound could potentially be involved in or influence cellular signaling pathways, although this is highly speculative without direct evidence. NAEs are known to be synthesized from and act upon cell membranes.[3][4]

Caption: Hypothetical involvement of this compound in membrane-related signaling.

Conclusion

While direct experimental evidence is currently lacking, the physicochemical properties of this compound strongly suggest that it will interact with and integrate into lipid membrane models. Its long, saturated acyl chain is predicted to increase membrane order and thickness, and raise the phase transition temperature. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these interactions. Such studies are crucial for a comprehensive understanding of the biophysical effects of this compound, which will be valuable for its application in cosmetic and potentially pharmaceutical formulations, particularly in the context of skin barrier function and drug delivery systems. Further research is warranted to validate these hypotheses and to explore the potential biological activities of this long-chain N-acylethanolamine.

References

- 1. This compound | C24H49NO2 | CID 3023585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. paulaschoice-eu.com [paulaschoice-eu.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Saturated Fatty Acid Amides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saturated fatty acid amides (SFAAs) are a class of endogenous lipid mediators that are gaining increasing attention for their potential neuroprotective properties. These molecules, structurally related to endocannabinoids, are involved in a variety of physiological processes, including the regulation of inflammation, pain, and neuronal function. This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of key SFAAs, with a focus on Palmitoylethanolamide (PEA) and Stearoylethanolamide (SEA), as well as the closely related monounsaturated fatty acid amide, Oleoylethanolamide (OEA). The guide details their mechanisms of action, summarizes quantitative data from preclinical studies, provides detailed experimental protocols for key assays, and visualizes the complex signaling pathways involved.

Palmitoylethanolamide (PEA): A Multi-Targeted Neuroprotectant

Palmitoylethanolamide (PEA) is the most extensively studied SFAA for its neuroprotective and anti-inflammatory effects. It is an endogenous lipid that is upregulated in response to tissue injury and inflammation.[1]

Mechanisms of Action

PEA exerts its neuroprotective effects through a multi-modal mechanism, primarily by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α).[2][3] Activation of PPAR-α leads to the transcriptional regulation of genes involved in inflammation and apoptosis.[2] PEA also indirectly modulates the activity of cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid type 1 (TRPV1) channel, contributing to its broad spectrum of action.[3]

Signaling Pathways

The neuroprotective signaling cascade of PEA is complex and involves multiple pathways. A primary pathway involves the activation of PPAR-α, which can lead to the inhibition of the pro-inflammatory transcription factor NF-κB. Additionally, PEA has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival and proliferation.[1]

Quantitative Data on Neuroprotective Effects

The following table summarizes key quantitative findings from preclinical studies investigating the neuroprotective effects of PEA in models of Alzheimer's Disease and Parkinson's Disease.

| Experimental Model | Compound | Dosage | Outcome Measure | Result | Citation |

| Alzheimer's Disease | |||||

| 3xTg-AD Mice (Cognitive Deficit) | Ultramicronized PEA | 100 mg/kg/day (oral) for 3 months | Novel Object Recognition Test | Rescued cognitive deficits | [2] |

| 3xTg-AD Mice (Neuroinflammation) | Ultramicronized PEA | 100 mg/kg/day (oral) for 3 months | Hippocampal IL-1β levels | Significantly reduced | [2] |

| 3xTg-AD Mice (Oxidative Stress) | Ultramicronized PEA | 100 mg/kg/day (oral) for 3 months | Hippocampal ROS levels | Fully counteracted the increase | [2] |

| Aβ25-35-injected Mice (Cognitive Deficit) | PEA | 3-30 mg/kg/day (s.c.) for 2 weeks | Morris Water Maze | Improved learning and memory | [4] |

| Aβ25-35-injected Mice (Apoptosis) | PEA | 3-30 mg/kg/day (s.c.) for 2 weeks | Caspase-3 activation | Reduced | [2] |

| Parkinson's Disease | |||||

| MPTP-induced Mice (Dopaminergic Neuron Loss) | PEA | 10 mg/kg/day (i.p.) | TH-positive neurons in Substantia Nigra | Protected against loss | [5] |

| MPTP-induced Mice (Microglial Activation) | PEA | 10 mg/kg/day (i.p.) | Iba1-positive cells | Reduced | [5] |

| MPTP-induced Mice (Motor Deficits) | PEA | 10 mg/kg/day (i.p.) | Forepaw step width and percentage of faults | Reversed motor deficits | [5] |

Stearoylethanolamide (SEA): An Emerging Neuroprotective Agent

Stearoylethanolamide (SEA) is another SFAA found in the brain that is being investigated for its neuroprotective potential. While less studied than PEA, emerging evidence suggests it plays a role in modulating neuroinflammation and neuronal function.[6]

Mechanisms of Action

The precise mechanisms of SEA's neuroprotective actions are still under investigation. However, it is known to interact with the endocannabinoid system and may exert some of its effects through PPARs.[7] It has also been shown to have cannabimimetic activity, suggesting interactions with cannabinoid receptors or related signaling pathways.[8]

Signaling Pathways

The signaling pathways for SEA are not as well-defined as those for PEA. However, based on its interactions with the endocannabinoid system, it is plausible that SEA influences pathways involving CB1 and CB2 receptors, which are known to be involved in neuroprotection.

Quantitative Data on Neuroprotective Effects

Quantitative data on the direct neuroprotective effects of SEA are still emerging. The following table presents available data, primarily focused on its anti-inflammatory properties in a neuroinflammation model.

| Experimental Model | Compound | Dosage | Outcome Measure | Result | Citation |

| Neuroinflammation | |||||

| LPS-induced Neuroinflammation in Mice | SEA | Not specified | Microglial activation | Averted | [6] |

| LPS-induced Neuroinflammation in Mice | SEA | Not specified | Leukocyte trafficking to the brain | Averted | [6] |

| In Vitro Cytotoxicity | |||||

| SH-SY5Y Neuroblastoma Cells | SEA | Not specified | Cell Viability | Limited data available | [4][9][10] |

Oleoylethanolamide (OEA): Neuroprotection in Ischemic Stroke

Oleoylethanolamide (OEA), a monounsaturated fatty acid amide, has shown significant promise as a neuroprotective agent, particularly in the context of ischemic stroke.[11][12]

Mechanisms of Action

OEA's neuroprotective effects are largely attributed to its potent activation of PPAR-α.[11] This activation leads to a reduction in neuroinflammation and a shift in microglial polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[11]

Signaling Pathways

The primary signaling pathway for OEA's neuroprotection in stroke involves the activation of PPAR-α in microglia. This leads to the transcriptional upregulation of anti-inflammatory genes and the suppression of pro-inflammatory signaling cascades, such as the NF-κB pathway.[13]

Quantitative Data on Neuroprotective Effects

The following table summarizes key quantitative findings from preclinical and clinical studies on the neuroprotective effects of OEA in stroke.

| Experimental Model | Compound | Dosage | Outcome Measure | Result | Citation |

| Ischemic Stroke (Preclinical) | |||||

| MCAO in Mice | OEA | Not specified | Infarct Volume | Significantly ameliorated | [11] |

| MCAO in Mice | OEA | Not specified | Neuronal Apoptosis | Attenuated | [11] |

| MCAO in Mice | OEA | Not specified | Microglia Polarization | Shifted from M1 to M2 phenotype | [11] |

| Ischemic Stroke (Clinical) | |||||

| Acute Ischemic Stroke Patients | OEA | 300 mg/day (add-on) for 3 days | IL-6 levels | Significant reduction | [14] |

| Acute Ischemic Stroke Patients | OEA | 300 mg/day (add-on) for 3 days | Total Thiol Groups (TTG) | Significant reduction | [14] |

| Acute Ischemic Stroke Patients | OEA | 300 mg/day (add-on) for 3 days | Malondialdehyde (MDA) | Significant reduction | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a common method to assess cell viability by measuring the release of LDH from damaged cells.

Workflow:

Protocol:

-

Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well and incubate for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of the SFAA for a specified duration (e.g., 1-2 hours) before inducing cytotoxicity with a neurotoxin (e.g., MPP+, Aβ).

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature in the dark for approximately 30 minutes.

-

Stop Reaction: Add the stop solution provided with the kit to each well.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of LDH released is proportional to the number of damaged cells.

Western Blot for Neuroinflammation Markers (e.g., GFAP)

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Glial Fibrillary Acidic Protein (GFAP), a marker of astrocyte activation in neuroinflammation.

Protocol:

-

Protein Extraction: Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-GFAP antibody) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Animal Model of Alzheimer's Disease (Morris Water Maze)

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.

Protocol:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

-

Acquisition Phase (4-5 days):

-

Mice are given multiple trials per day to find the hidden platform from different starting locations.

-

The time taken to find the platform (escape latency) and the path length are recorded.

-

If a mouse fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.

-

-

Probe Trial (Day after last acquisition day):

-

The platform is removed from the pool.

-

The mouse is allowed to swim for a set time (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of memory retention.

-

Animal Model of Parkinson's Disease (6-OHDA Model)

The 6-hydroxydopamine (6-OHDA) model is a widely used neurotoxin-based model of Parkinson's disease that selectively destroys dopaminergic neurons.[15][16][17][18]

Protocol:

-

Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) and place it in a stereotaxic frame.

-

6-OHDA Preparation: Prepare a solution of 6-OHDA in saline containing an antioxidant (e.g., ascorbic acid) to prevent oxidation.

-

Stereotaxic Injection: Unilaterally inject the 6-OHDA solution into a specific brain region rich in dopaminergic neurons, such as the medial forebrain bundle or the striatum, using a Hamilton syringe.[15][16]

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and supportive feeding, as the lesion can cause motor deficits.

-

Behavioral Assessment: After a recovery period (typically 2-3 weeks), assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test.

-

Histological and Biochemical Analysis: At the end of the experiment, sacrifice the animals and perform histological analysis (e.g., tyrosine hydroxylase immunohistochemistry) to confirm the extent of the dopaminergic lesion and biochemical assays to measure neurotransmitter levels.

Animal Model of Ischemic Stroke (MCAO Model)

The middle cerebral artery occlusion (MCAO) model is a common and clinically relevant model of focal ischemic stroke.[11][19]

Protocol:

-

Animal Preparation: Anesthetize the rodent (e.g., mouse or rat).

-

Surgical Procedure:

-

Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Insert a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).

-

-

Occlusion and Reperfusion:

-

The suture is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia.

-

For a reperfusion model, the suture is then withdrawn to allow blood flow to be restored.

-

-

Neurological Deficit Assessment: Assess neurological deficits at various time points after the procedure using a neurological scoring system.

-

Infarct Volume Measurement: At the end of the study, sacrifice the animal, and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Conclusion and Future Directions

Saturated fatty acid amides, particularly PEA and OEA, have demonstrated significant neuroprotective potential in a range of preclinical models of neurodegenerative diseases and ischemic stroke. Their ability to modulate key pathological processes such as neuroinflammation, oxidative stress, and apoptosis through multiple signaling pathways makes them attractive candidates for further drug development.

While the evidence for PEA and OEA is compelling, further research is needed to fully elucidate the neuroprotective mechanisms of SEA and to gather more robust quantitative data for this compound. Future studies should also focus on translating these promising preclinical findings into clinical trials to evaluate the therapeutic efficacy of SFAAs in human neurodegenerative and neurological disorders. The development of novel formulations to enhance the bioavailability of these lipid mediators will also be a critical step in their clinical translation.

References

- 1. The neuroprotective properties of palmitoylethanolamine against oxidative stress in a neuronal cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective activities of palmitoylethanolamide in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cannabimimetic activity, binding, and degradation of stearoylethanolamide within the mouse central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effect of Cannabis sativa L. extracts, phytocannabinoids and their acetylated derivates on the SHSY-5Y neuroblastoma cells’ viability and caspases 3/7 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oleoylethanolamide Protects against Acute Ischemic Stroke by Promoting PPARα-Mediated Microglia/Macrophage M2 Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oleoylethanolamide exerts neuroprotection following ischemic stroke through microglial PPARα signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oleoylethanolamide prevents neuroimmune HMGB1/TLR4/NF-kB danger signaling in rat frontal cortex and depressive-like behavior induced by ethanol binge administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 19. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

The Inferred Role of Behenamide MEA in Skin Barrier Function: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Behenamide MEA

This compound, with the IUPAC name N-(2-hydroxyethyl)docosanamide, is the monoethanolamide of behenic acid, a C22 saturated fatty acid.[1] In the cosmetic and pharmaceutical industries, it is primarily utilized as a surfactant, emulsifying agent, thickener, and foam booster.[1][2] Its long lipophilic carbon chain and hydrophilic head group give it amphipathic properties, making it a versatile ingredient in various formulations.

The Skin Barrier: A Brief Overview

The primary function of the skin barrier, located in the stratum corneum, is to prevent transepidermal water loss (TEWL) and protect against external aggressors.[3] This barrier is often described using a "brick and mortar" analogy, where the corneocytes are the "bricks" and the intercellular lipid matrix is the "mortar". This lipid matrix is predominantly composed of ceramides (approximately 50% by weight), cholesterol, and free fatty acids.[3][4] Very long-chain fatty acids (VLCFAs), those with 20 or more carbon atoms, are critical components of epidermal ceramides and are essential for maintaining a competent permeability barrier.[5][6]

Inferred Role of this compound in Skin Barrier Function

While direct evidence is lacking, the chemical structure of this compound allows for a scientifically-grounded hypothesis regarding its potential role in skin barrier function, primarily through two mechanisms: its participation in lamellar gel networks within formulations and its potential interaction with the stratum corneum lipids.

Contribution to Lamellar Gel Networks (LGNs)

This compound, as an emulsifier, can contribute to the formation of lamellar gel networks (LGNs) in oil-in-water emulsions.[7][8] LGNs are ordered, bilayer structures formed by surfactants and fatty amphiphiles that can entrap water within their layers.[7][8]

Hypothesized Benefits of LGNs for Skin Barrier Function:

-

Enhanced Hydration: The layered structure of LGNs can hold a significant amount of water, which may lead to increased skin hydration and a reduction in TEWL upon application.[7][9]

-

Reduced Irritation Potential: LGNs are considered to be very low in skin irritation potential.[8]

-

Mimicking Stratum Corneum Structure: The lamellar organization of LGNs mimics the natural structure of the intercellular lipids in the stratum corneum, which may contribute to their biocompatibility.[9][10]

-

Controlled Release: LGNs can prolong the release of oil-soluble active ingredients.[8]

Potential Interaction with Stratum Corneum Lipids

The long C22 alkyl chain of this compound is structurally similar to the very long-chain fatty acids found in the skin's natural ceramides.[5][11] This similarity suggests that this compound could potentially integrate into the lipid bilayers of the stratum corneum, thereby influencing their organization and function. This is a similar principle to that of pseudo-ceramides, which are designed to mimic natural ceramides and improve skin barrier function.[12][13]

Hypothetical Signaling Pathway:

It is conceivable that if this compound or its constituent, behenic acid, penetrates the viable epidermis, it could influence keratinocyte differentiation and lipid synthesis. This is a hypothetical pathway based on the known roles of fatty acids in cellular signaling.

Data Presentation (Illustrative)

As no direct quantitative data for this compound exists, the following tables are illustrative examples based on studies of formulations containing pseudo-ceramides or those forming lamellar gel networks. These represent the types of data that would be generated in studies on this compound.

Table 1: Illustrative In Vivo Efficacy Data for a Hypothetical this compound Formulation

| Parameter | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | % Change | p-value |

| Skin Hydration (Corneometer units) | 35.2 ± 5.1 | 48.6 ± 6.3 | +38.1% | <0.01 |

| TEWL (g/m²/h) | 12.5 ± 2.3 | 8.1 ± 1.9 | -35.2% | <0.01 |

| Skin Roughness (arbitrary units) | 8.7 ± 1.5 | 5.4 ± 1.1 | -37.9% | <0.05 |

Table 2: Illustrative In Vitro Barrier Restoration Data

| Treatment | TEWL (g/m²/h) after Barrier Disruption | TEWL (g/m²/h) 24h Post-Treatment | % Barrier Restoration |

| Untreated Control | 30.1 ± 3.5 | 28.5 ± 3.2 | 5.3% |

| Placebo Formulation | 29.8 ± 3.8 | 25.1 ± 3.0 | 15.8% |

| Hypothetical 2% this compound Formulation | 30.5 ± 4.1 | 18.2 ± 2.8 | 40.3% |

Experimental Protocols (Proposed)

The following are detailed methodologies for key experiments that could be conducted to investigate the role of this compound in skin barrier function.

In Vitro Skin Model for Barrier Function Assessment

This protocol describes the use of a reconstructed human epidermis (RHE) model to assess the effect of a this compound-containing formulation on skin barrier integrity.

Materials:

-

Reconstructed human epidermis (RHE) tissue models (e.g., EpiDerm™, EpiSkin™)

-

Assay medium

-

Test formulation (e.g., cream containing 2% this compound)

-

Placebo formulation (without this compound)

-

Phosphate-buffered saline (PBS)

-

Tewameter® for TEWL measurement

-

Corneometer® for hydration measurement

-

MTT assay kit for cell viability

Procedure:

-

Tissue Equilibration: Upon receipt, equilibrate the RHE tissues in assay medium at 37°C, 5% CO₂ for 24 hours.

-

Baseline Measurements: Measure baseline TEWL and skin hydration for each tissue.

-

Barrier Disruption (Optional): To model compromised skin, the barrier can be disrupted by methods such as tape stripping or treatment with a mild surfactant like sodium dodecyl sulfate (SDS).

-

Topical Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation, placebo, and a negative control (e.g., PBS) to the surface of the RHE tissues.

-

Incubation: Incubate the treated tissues for a defined period (e.g., 24, 48, and 72 hours).

-

Post-Treatment Measurements: At each time point, gently remove any remaining formulation and measure TEWL and skin hydration.

-

Cell Viability Assessment: At the end of the experiment, perform an MTT assay to assess the cytotoxicity of the formulations.

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a key indicator of skin barrier function.[14]

Instrument: Tewameter® (e.g., TM300)

Procedure:

-

Acclimatization: Allow the subject or in vitro model to acclimatize to the room conditions (controlled temperature and humidity) for at least 20 minutes.

-

Probe Placement: Gently place the probe on the skin surface, ensuring it is perpendicular and that there is no pressure applied.

-

Measurement: Record the TEWL value once it has stabilized, typically within 30-60 seconds.

-

Replicates: Take at least three measurements at each site and calculate the average.

Measurement of Skin Hydration